molecular formula C22H23N3O6S B7711358 N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)

N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)

Cat. No.: B7711358
M. Wt: 457.5 g/mol
InChI Key: NFHQVYZEQPFTEY-OEAKJJBVSA-N
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Description

N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a hydrazone, a sulfonamide, and a furan ring

Properties

IUPAC Name

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-29-18-11-10-17(21(13-18)30-2)14-23-24-22(26)16-25(15-19-7-6-12-31-19)32(27,28)20-8-4-3-5-9-20/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHQVYZEQPFTEY-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with a hydrazine derivative, followed by the reaction with a sulfonamide and a furan derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique functional groups make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, while the sulfonamide group can mimic natural substrates or inhibitors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide
  • N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide

Uniqueness

The uniqueness of N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the 2,4-dimethoxybenzylidene moiety .

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